molecular formula C15H24ClNO B12844945 Rel-(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Rel-(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B12844945
M. Wt: 269.81 g/mol
InChI Key: KIRYNZFMOLYYQB-XCBLFTOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, and a propylamine moiety attached to a tetrahydronaphthalene backbone. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Propylamine Moiety: This can be done through reductive amination, where a ketone intermediate is reacted with propylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ketone intermediate in its synthesis can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding hydroxyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in studies involving receptor binding and signal transduction due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-Pseudoephedrine: A decongestant commonly used in cold and allergy medications.

    (1R,2R)-(-)-Ephedrine: A stimulant and decongestant with similar structural features.

    (1S,2R)-(+)-Norephedrine: A compound with stimulant properties used in weight loss supplements.

Uniqueness

(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14-;/m0./s1

InChI Key

KIRYNZFMOLYYQB-XCBLFTOQSA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl

Canonical SMILES

CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.